Diroximel Fumarate

Content Navigation

Common fumarates like DMF release equimolar methanol, triggering GI inflammation and high dropout rates in MS models. Diroximel fumarate redirects metabolism to yield >90% 2-hydroxyethyl succinimide (HES), an inert metabolite, minimizing methanol exposure. Key advantages: - >80% reduction in GI-related discontinuations vs DMF, ensuring cohort retention. - Bioequivalent MMF exposure with 1:10 methanol:active ratio. - High lipid nanocarrier compatibility (>74% encapsulation for SLN). Ideal for long-term in vivo MS studies and nose-to-brain delivery formulations.

CAS Number

Product Name

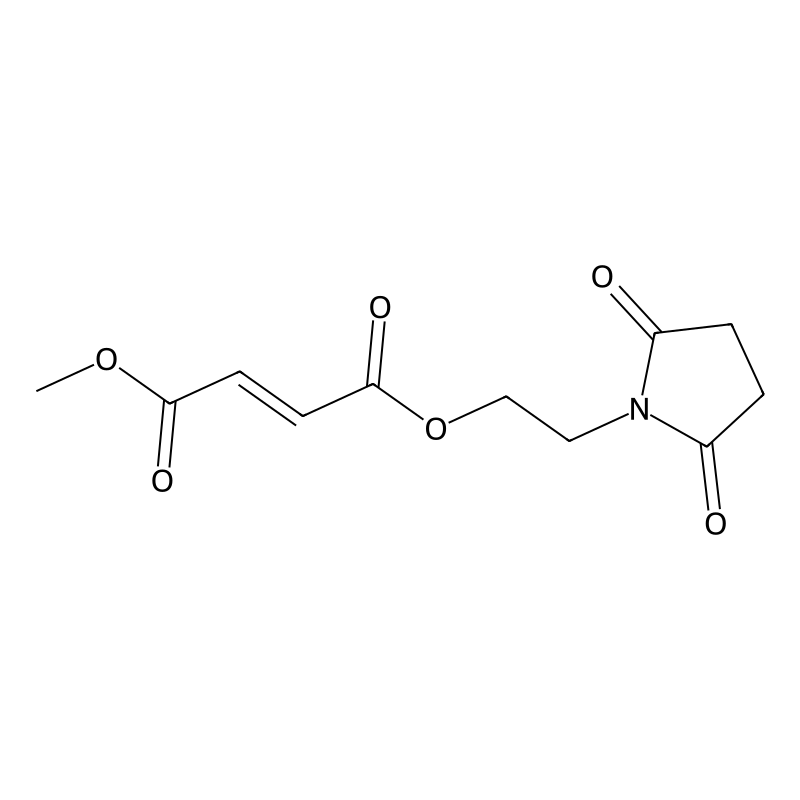

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Diroximel fumarate (DRF) is an advanced, second-generation oral fumaric acid ester (FAE) and a prodrug of monomethyl fumarate (MMF), primarily utilized in neuroimmunology research and the development of multiple sclerosis (MS) therapeutics[1]. With a molecular weight of 255.22 g/mol, DRF is distinguished by its 2-hydroxyethyl succinimide ester group, which fundamentally alters its presystemic enzymatic hydrolysis profile compared to first-generation fumarates [2]. For scientific and industrial procurement, DRF represents a critical upgrade over legacy analogs, offering bioequivalent systemic MMF exposure while drastically modifying the metabolic byproduct ratio, making it the targeted API of choice for formulation studies, in vivo tolerability modeling, and advanced lipid nanocarrier development [3].

Research Procurement Fit

References

- [1] Diroximel Fumarate as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data. Taylor & Francis, 2023.

- [2] Vumerity, INN-diroximel fumarate - Assessment Report. European Medicines Agency (EMA), 2021.

- [3] Diroximel Fumarate-Loaded Solid Lipid Nanoparticles (DRF-SLNs) as Potential Carriers for the Treatment of Multiple Sclerosis. MDPI, 2023.

Substituting diroximel fumarate with the more common and structurally simpler dimethyl fumarate (DMF) introduces severe limitations in toxicological and in vivo studies [1]. While both compounds act as prodrugs for the active metabolite MMF, DMF undergoes rapid esterase cleavage in the small intestine to produce equimolar amounts of methanol, a known gastrointestinal irritant that causes local mucosal inflammation and high subject dropout rates[2]. In contrast, DRF's distinct chemical architecture directs its primary hydrolysis pathway (>90%) to yield 2-hydroxyethyl succinimide (HES), an inactive and non-irritating metabolite, producing significantly less methanol (a 1:10 ratio relative to the active ingredient) [2]. Consequently, using DMF as a generic substitute in sensitive animal models or advanced drug delivery assays compromises tolerability data and fails to replicate the refined safety profile intrinsic to DRF [3].

Substitution Risk

References

- [1] Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. MDPI, 2023.

- [2] Diroximel Fumarate as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data. Taylor & Francis, 2023.

- [3] Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate. CNS Drugs, PubMed, 2020.

Metabolic Cleavage Profile and Methanol Byproduct Reduction

The primary differentiation of diroximel fumarate lies in its enzymatic hydrolysis by esterases in the gastrointestinal tract and blood. Unlike dimethyl fumarate, which yields a 1:1 molar ratio of methanol to active ingredient, DRF's major cleavage pathway (>90%) produces the inert metabolite 2-hydroxyethyl succinimide (HES)[1]. This structural divergence results in a 1:10 ratio of methanol production relative to the active ingredient, effectively eliminating the primary chemical driver of local GI irritation [2].

| Evidence Dimension | Methanol byproduct production ratio (relative to active ingredient) |

| Target Compound Data | 1:10 ratio (methanol to active ingredient) |

| Comparator Or Baseline | Dimethyl Fumarate (1:1 ratio) |

| Quantified Difference | ~90% reduction in methanol generation per mole of active metabolite |

| Conditions | Presystemic esterase-mediated hydrolysis in gastrointestinal and systemic environments |

Minimizing methanol production is critical for toxicologists and formulators aiming to reduce off-target mucosal toxicity and improve tolerability in preclinical and clinical models.

In Vivo Gastrointestinal Tolerability and Subject Retention

In the rigorous Phase 3 EVOLVE-MS-2 trial, DRF demonstrated statistically significant improvements in gastrointestinal tolerability compared to DMF. Subjects administered DRF experienced a 46% reduction in the number of days with severe GI symptoms (IGISIS score ≥ 2) [1]. Furthermore, the discontinuation rate specifically due to GI adverse events was drastically lower for DRF (0.8%) compared to DMF (4.8%) [2]. This quantitative improvement in tolerability is a direct consequence of DRF's altered metabolic byproduct profile.

| Evidence Dimension | Discontinuation rate due to gastrointestinal adverse events |

| Target Compound Data | 0.8% discontinuation rate |

| Comparator Or Baseline | Dimethyl Fumarate (4.8% discontinuation rate) |

| Quantified Difference | 6-fold (83.3%) reduction in GI-related study discontinuations |

| Conditions | 5-week randomized, double-blind, active-controlled in vivo study (EVOLVE-MS-2) |

High dropout rates due to GI toxicity can compromise expensive in vivo efficacy studies; procuring DRF ensures significantly higher subject retention and more reliable longitudinal data.

Pharmacokinetic Absorption and Tmax Dynamics

Despite differing chemical structures and molecular weights, DRF is engineered to be bioequivalent to DMF regarding systemic exposure to the active metabolite, monomethyl fumarate (MMF). However, minor pharmacokinetic differences exist; the median time to maximum concentration (Tmax) for MMF following DRF administration is slightly faster (2.5 hours) compared to DMF (3.0 hours) under controlled conditions [1]. Both compounds achieve comparable AUC and Cmax metrics, ensuring that efficacy is maintained while absorption kinetics are slightly accelerated [2].

| Evidence Dimension | Median Time to Maximum Plasma Concentration (Tmax) of active metabolite MMF |

| Target Compound Data | 2.5 hours |

| Comparator Or Baseline | Dimethyl Fumarate (3.0 hours) |

| Quantified Difference | 0.5 hour faster median Tmax for DRF |

| Conditions | Oral administration with pharmacokinetic plasma tracking of MMF |

Understanding precise absorption kinetics is essential for researchers designing accurate dosing regimens and pharmacokinetic sampling timepoints in comparative studies.

Formulation Compatibility in Solid Lipid Nanoparticles (SLNs)

DRF exhibits high processability for advanced drug delivery systems, particularly in the formulation of Solid Lipid Nanoparticles (SLNs) aimed at bypassing the GI tract via nose-to-brain delivery. When formulated using a solvent-diffusion method with a stearic acid lipid matrix, DRF achieves a high encapsulation efficiency of 74.3% [1]. The resulting nanoparticles demonstrate high physical stability with a mean diameter of 210 nm and a ζ-potential of −36 mV, proving DRF's suitability for cutting-edge nanocarrier research [1].

| Evidence Dimension | Encapsulation efficiency in Stearic Acid Solid Lipid Nanoparticles |

| Target Compound Data | 74.3 ± 2.9% encapsulation efficiency |

| Comparator Or Baseline | Standard lipid nanocarrier baselines (requiring >70% for viability) |

| Quantified Difference | Exceeds standard viability thresholds with highly stable ζ-potential (−36 mV) |

| Conditions | Solvent-diffusion method utilizing stearic acid and Lutrol F68 surfactant |

For industrial formulators and materials scientists, DRF's high encapsulation efficiency in lipid matrices validates its use in developing next-generation, non-oral targeted delivery systems.

In Vivo Neuroimmunology and Efficacy Modeling

Because DRF reduces gastrointestinal-related study discontinuations by over 80% compared to DMF [1], it is a highly reliable API for long-term in vivo models of multiple sclerosis and neuroinflammation. Procuring DRF ensures that animal cohorts or clinical subjects remain on therapy, preventing data loss due to methanol-induced mucosal toxicity.

Advanced Lipid Nanocarrier Formulation

DRF's proven compatibility with stearic acid lipid matrices, achieving >74% encapsulation efficiency [2], makes it a prime candidate for researchers developing Solid Lipid Nanoparticles (SLNs). It is highly recommended for formulation workflows targeting alternative administration routes, such as direct nose-to-brain delivery, to completely bypass gastrointestinal exposure.

Comparative Pharmacokinetic and Toxicological Assays

As a second-generation prodrug that drastically alters the metabolic byproduct ratio (yielding HES instead of equimolar methanol)[3], DRF is an essential reference standard for toxicological profiling. It serves as a benchmark for evaluating the safety, esterase cleavage rates, and off-target effects of novel fumaric acid esters in drug development pipelines.

Application Fit Matrix

References

- [1] Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate. CNS Drugs, PubMed, 2020.

- [2] Diroximel Fumarate-Loaded Solid Lipid Nanoparticles (DRF-SLNs) as Potential Carriers for the Treatment of Multiple Sclerosis. MDPI, 2023.

- [3] Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. MDPI, 2023.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Drug Indication

Vumerity is indicated for the treatment of adult patients with relapsing remitting multiple sclerosis (see Section 5. 1 for important information on the populations for which efficacy has been established).

Treatment of multiple sclerosis

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Monomethyl fumarate is eliminated as carbon dioxide through expired breath. Negligible amounts, under 0.3% of the ingested dose, are measured in urine. The inactive metabolite, 2-hydroxyethyl succinimide (HES), representing 58-63% of the ingested dose, is excreted in urine.

The apparent volume of distribution ranges from 72L to 83L. Monomethyl fumarate (MMF), the active metabolite of diroximel fumarate, crosses the blood brain barrier.

No clearance information is available on the FDA label for diroximel fumarate, however, clinical study results for its active metabolite, monomethyl fumarate show a mean apparent total clearance from the plasma after oral administration of 1.54 mgL−1.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Palte MJ, Wehr A, Tawa M, Perkin K, Leigh-Pemberton R, Hanna J, Miller C, Penner N: Improving the Gastrointestinal Tolerability of Fumaric Acid Esters: Early Findings on Gastrointestinal Events with Diroximel Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis from the Phase 3, Open-Label EVOLVE-MS-1 Study. Adv Ther. 2019 Nov;36(11):3154-3165. doi: 10.1007/s12325-019-01085-3. Epub 2019 Sep 19. [PMID:31538304]

Ghasemi N, Razavi S, Nikzad E: Multiple Sclerosis: Pathogenesis, Symptoms, Diagnoses and Cell-Based Therapy. Cell J. 2017 Apr-Jun;19(1):1-10. Epub 2016 Dec 21. [PMID:28367411]

Dutta R, Trapp BD: Relapsing and progressive forms of multiple sclerosis: insights from pathology. Curr Opin Neurol. 2014 Jun;27(3):271-8. doi: 10.1097/WCO.0000000000000094. [PMID:24722325]

Sheikh SI, Nestorov I, Russell H, O'Gorman J, Huang R, Milne GL, Scannevin RH, Novas M, Dawson KT: Tolerability and pharmacokinetics of delayed-release dimethyl fumarate administered with and without aspirin in healthy volunteers. Clin Ther. 2013 Oct;35(10):1582-1594.e9. doi: 10.1016/j.clinthera.2013.08.009. [PMID:24139424]

Litjens NH, Burggraaf J, van Strijen E, van Gulpen C, Mattie H, Schoemaker RC, van Dissel JT, Thio HB, Nibbering PH: Pharmacokinetics of oral fumarates in healthy subjects. Br J Clin Pharmacol. 2004 Oct;58(4):429-32. doi: 10.1111/j.1365-2125.2004.02145.x. [PMID:15373936]

Vumerity FDA label

Biogen and Alkermes Announce FDA Approval of VUMERITY™ (diroximel fumarate) for Multiple Sclerosis

FDA Clears More Tolerable Diroximel Fumarate (Vumerity) for MS

Drugs.com: FDA approves Vumerity

Dimethyl fumarate FDA Label

EMA Summary of Opinion: Vumerity (diroximel fumarate)

Explore Compound Types